5-Bromo-2-fluoro-4-nitroaniline

Übersicht

Beschreibung

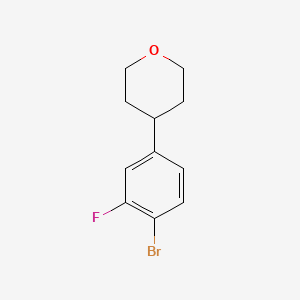

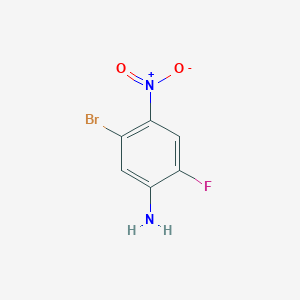

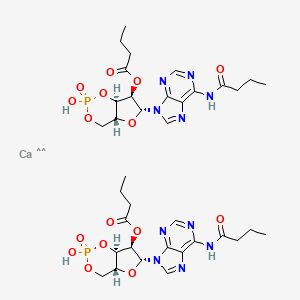

5-Bromo-2-fluoro-4-nitroaniline is a chemical compound with the molecular formula C6H4BrFN2O2 . It is an aniline derivative bearing a bromide, a fluoride, and a nitro group .

Synthesis Analysis

The synthesis of 5-Bromo-2-fluoro-4-nitroaniline can be achieved through chemical reactions involving 2-Nitroaniline . The process involves the addition of a bromine atom and a fluorine atom to the 2-Nitroaniline molecule .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-fluoro-4-nitroaniline consists of six carbon atoms, four hydrogen atoms, one bromine atom, one fluorine atom, two nitrogen atoms, and two oxygen atoms . The molecule has a molar mass of 235.01 g/mol .Chemical Reactions Analysis

The amine group in 5-Bromo-2-fluoro-4-nitroaniline can undergo nucleophilic substitution and diazotization . The nitro group can also be laterally reduced to an amine for further reactions .Wissenschaftliche Forschungsanwendungen

Chemical Complex Formation : This compound has been studied in the formation of complexes with metals like copper(II), nickel(II), and cobalt(II). These complexes have been characterized using techniques like infrared spectroscopy, electronic spectra, and magnetic moment measurements. The ligands in these complexes, including derivatives of 5-bromo-2-fluoro-4-nitroaniline, typically act as monodentate O-bonded. The compounds formed are usually high spin, non-electrolytes, with diverse structural configurations including square planar, tetrahedral, and hexacoordinate structures (Devoto, Massacesi, Pinna, & Ponticelli, 1982).

Vibrational Spectroscopy and DFT Studies : Research has been conducted on the vibrational spectra of compounds similar to 5-bromo-2-fluoro-4-nitroaniline, such as 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene, using quantum chemical calculations. The studies involve solid phase FTIR and FT-Raman spectroscopy, interpreted with the aid of normal coordinate analysis based on density functional theory (DFT). These studies provide insights into the electronic and structural properties of these compounds (Krishnakumar, Sangeetha, Mathammal, & Barathi, 2013).

Phase Equilibria and Crystallization Studies : The phase diagram of systems involving compounds like 5-bromo-2-fluoro-4-nitroaniline has been studied, revealing significant miscibility gaps and the formation of eutectic and monotectic compositions. These studies are crucial for understanding the solid solution formation and thermodynamic properties of such systems (Reddi, Ganesamoorthy, Gupta, & Rai, 2012).

Synthesis of Heterocycles : The compound has been used in the synthesis of heterocycles, which are important in the development of pharmaceuticals, agrochemicals, and other industrially relevant materials. These studies often involve exploring the antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides, which are structurally related to 5-bromo-2-fluoro-4-nitroaniline (Narayana, Ashalatha, Raj, & Sarojini, 2009).

Synthesis and Structural Analysis : Studies have also been conducted on the synthesis and structural analysis of related compounds, exploring their molecular structures, spectroscopic properties, and electronic characteristics. This includes research on Schiff-base compounds derived from 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde, which show significant structural similarities with 5-bromo-2-fluoro-4-nitroaniline (Zulfiqar, Ahmed, Fatima, & Yousuf, 2020).

Antibacterial Activity : There has been research into the antibacterial properties of derivatives of 5-bromo-2-fluoro-4-nitroaniline. For instance, compounds synthesized from reactions involving 2-fluoro-5-nitroaniline have shown significant antibacterial activity against pathogens like Klebsiella pneumonia, Escherichia coli, and Staphylococcus aureus (Al-Asadi, Mohammed, & Dhaef, 2020).

Development of Heterocyclic Synthesis Methods : Studies have also focused on the use of 5-bromo-2-fluoro-4-nitroaniline-related compounds as building blocks in the synthesis of various heterocyclic scaffolds, demonstrating their versatility in chemical synthesis and drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-2-fluoro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFN2O2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSDYPMVCZQNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-fluoro-4-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-1-(3-fluorophenyl)-7,7-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383847.png)

![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)

![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)

![1-[(2-Aminoethyl)sulfanyl]ethan-1-one hydrobromide](/img/structure/B1383858.png)

![tert-butyl 8-amino-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B1383861.png)

![1-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)ethan-1-one](/img/structure/B1383863.png)

![5-Butyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B1383866.png)